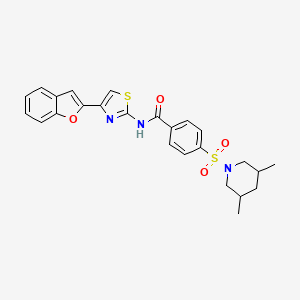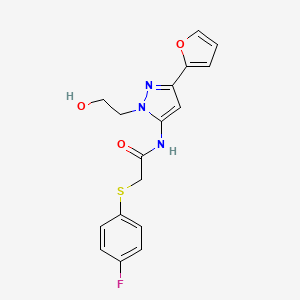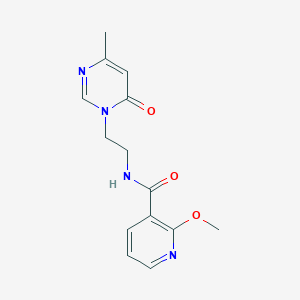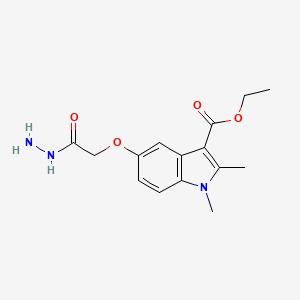
N-(2-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide, also known as CPI-444, is a small molecule inhibitor that targets adenosine A2A receptor. It has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Wirkmechanismus
N-(2-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide selectively binds to adenosine A2A receptor and inhibits its activity. Adenosine A2A receptor is known to suppress the activation of immune cells, which can promote tumor growth. N-(2-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide blocks the inhibitory effect of adenosine A2A receptor, leading to the activation of immune cells and the suppression of tumor growth.
Biochemical and Physiological Effects
N-(2-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase the production of cytokines, which are signaling molecules that activate immune cells. It also increases the infiltration of immune cells into tumors, which can lead to the suppression of tumor growth. N-(2-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide has also been shown to have an effect on the tumor microenvironment, which can promote the activation of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high selectivity for adenosine A2A receptor, which reduces the risk of off-target effects. However, N-(2-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide also has some limitations. It has a relatively short half-life, which can limit its effectiveness in vivo. It also has poor solubility in aqueous solutions, which can make it difficult to administer.
Zukünftige Richtungen
There are several future directions for the research on N-(2-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide. One direction is to investigate its effectiveness in combination with other cancer treatments, such as chemotherapy and immunotherapy. Another direction is to explore its potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further research is needed to optimize the synthesis method of N-(2-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide and to develop more effective formulations for its administration.
Conclusion
N-(2-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide is a small molecule inhibitor that targets adenosine A2A receptor and has potential therapeutic applications in cancer treatment. Its mechanism of action involves the activation of immune cells and the suppression of tumor growth. N-(2-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on N-(2-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide, including investigating its effectiveness in combination with other cancer treatments and exploring its potential therapeutic applications in other diseases.
Synthesemethoden
N-(2-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide can be synthesized using a multistep process that involves the reaction of 2-chlorobenzylamine with 5-fluoropyrimidine-2-carboxylic acid, followed by the coupling of the resulting intermediate with piperazine-1-carboxylic acid. The final product is obtained after purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. Adenosine A2A receptor is overexpressed in several types of cancer, including melanoma, lung cancer, and colorectal cancer. N-(2-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide inhibits adenosine A2A receptor, which leads to the activation of immune cells and the suppression of tumor growth. The drug has shown promising results in preclinical studies and is currently being tested in clinical trials.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN5O2/c16-11-3-1-2-4-12(11)20-15(24)21-5-6-22(13(23)9-21)14-18-7-10(17)8-19-14/h1-4,7-8H,5-6,9H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEZWINWNLUUAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)NC2=CC=CC=C2Cl)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

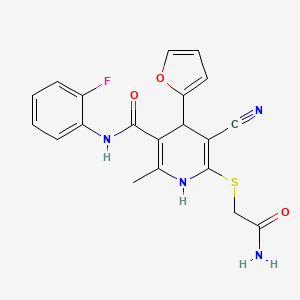
![2-{[4-(Tert-butyl)benzyl]sulfanyl}-5-methoxy-4-pyrimidinol](/img/structure/B2627162.png)
![N'-(4-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2627164.png)
![2-(2,3-Dihydropyrazolo[5,1-b][1,3]oxazol-6-yl)acetic acid](/img/structure/B2627165.png)

![3-[(4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]-4-oxo-4-phenylbutanoic acid](/img/structure/B2627168.png)
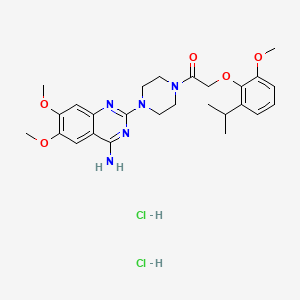
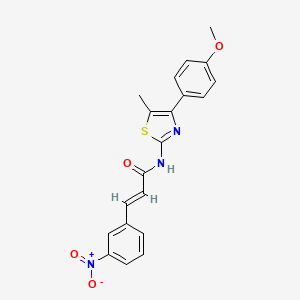
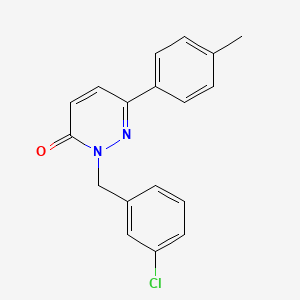
![4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole](/img/structure/B2627175.png)
